molecular formula C21H20ClN5OS B2596687 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1235337-01-5

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2596687
CAS No.: 1235337-01-5
M. Wt: 425.94
InChI Key: FWILJMLCARUIKA-UHFFFAOYSA-N
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Description

The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a benzimidazolylmethyl group and a 6-chlorobenzo[d]thiazol-2-yl moiety. Its structural complexity arises from the integration of two heterocyclic systems (benzimidazole and benzothiazole) linked via a methylene bridge and a carboxamide group.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5OS/c22-14-5-6-17-18(11-14)29-21(25-17)26-20(28)13-7-9-27(10-8-13)12-19-23-15-3-1-2-4-16(15)24-19/h1-6,11,13H,7-10,12H2,(H,23,24)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWILJMLCARUIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzo[d]thiazole intermediates. These intermediates are then coupled through a series of condensation reactions. Common reagents used in these reactions include phosphorus oxychloride, N,N-dimethylformamide (DMF), and methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, thereby disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells . The compound may also modulate various signaling pathways, including those involving p53, Bax, and Bcl-2 .

Comparison with Similar Compounds

Core Scaffold Variations

  • Piperidine Derivatives :
    • N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 37, ) : Replaces the carboxamide linkage with a direct amine bond. This simplification reduces steric hindrance but may decrease receptor-binding specificity compared to the carboxamide group in the target compound .
    • 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () : Incorporates a pyridine ring instead of a carboxamide bridge. The pyridine’s aromaticity may alter electron distribution and solubility compared to the target compound’s aliphatic carboxamide .

Heterocyclic Substituents

  • Benzothiazole vs. Thiadiazole: 1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide (): Replaces the 6-chlorobenzo[d]thiazole with a benzo[c][1,2,5]thiadiazole.
  • Chloro-Substituted Derivatives :
    • 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one (Compound 11, ) : Features dual chloro substituents on benzimidazole and phenyl rings. The chloro group’s position (5-chloro vs. 6-chloro) may influence steric interactions in biological targets .

Functional Group Analysis

  • Carboxamide vs. Ester/Ether Linkages: Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate (Compound 38, ): Uses an ester group instead of carboxamide.

Antimicrobial Activity

  • 1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles (): Demonstrates moderate to strong antimicrobial activity.

Receptor Binding and Selectivity

  • Dual H1/H4 Receptor Ligands () : Piperidine-benzimidazole hybrids like Compound 37 exhibit dual histamine receptor antagonism. The carboxamide in the target compound may enhance H4 receptor selectivity due to improved hydrogen-bonding interactions compared to amine-linked analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Biological Activity Reference
Target Compound Piperidine-4-carboxamide Benzoimidazolylmethyl, 6-Cl-benzothiazole Under investigation N/A
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine Piperidine-amine Benzoimidazolyl H1/H4 receptor antagonism
Compound 11 () Thiazolidinone 5-Cl-benzimidazole, 4-Cl-phenyl Antimicrobial (potential)
VU0155056 Piperidine-pyridine Benzoimidazolyl, pyridine Cancer research

Table 2: Spectroscopic Data for Analogous Compounds

Compound (Reference) FTIR (cm⁻¹) 1H NMR (δ, ppm)
Compound 2 () NH: 3320, C-Cl: 760 Piperidine CH2: 1.7–2.1
Compound 37 () NH: 3400, C=N: 1620 Aromatic H: 7.2–7.8

Biological Activity

The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that combines structural features of benzimidazole and thiazole, which are known for their diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The compound's structure can be broken down into three main components:

  • Benzimidazole moiety : Known for its antimicrobial and anticancer properties.
  • Thiazole ring : Associated with various biological activities, including antitumor effects.
  • Piperidine derivative : Often enhances the pharmacological profile of compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Activity

Benzimidazole and thiazole derivatives are notable for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Compounds have been observed to significantly reduce cell viability in several cancer cell lines, with IC50 values often in the low micromolar range .
  • Induction of apoptosis : Studies show that these compounds can activate apoptotic pathways, leading to programmed cell death in cancerous cells. For example, certain thiazole derivatives have demonstrated potent cytotoxicity against Jurkat cells (a model for leukemia) .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • The presence of the chlorine atom on the thiazole ring enhances lipophilicity and may improve cellular uptake.
  • The benzimidazole group contributes to the overall stability and reactivity of the compound against biological targets.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives demonstrated that modifications at the 2-position significantly affected their antibacterial activity. The compound was tested alongside others, showing comparable efficacy against MRSA strains .
  • Antitumor Activity : In vitro tests revealed that compounds with similar piperidine structures exhibited high cytotoxicity against A431 (epidermoid carcinoma) cells. The study indicated that the introduction of electron-donating groups significantly increased activity .

Research Findings

Activity TypeTest Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus12 µg/mL
AntimicrobialEscherichia coli15 µg/mL
AnticancerJurkat Cells5 µM
AnticancerA431 Cells3 µM

Q & A

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Molecular docking : Predict binding modes to targets (e.g., EGFR or PARP) using AutoDock Vina or Schrödinger .
  • QSAR models : Develop regression models linking substituent electronic parameters (e.g., Hammett σ) to bioactivity .

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